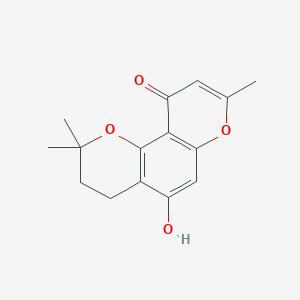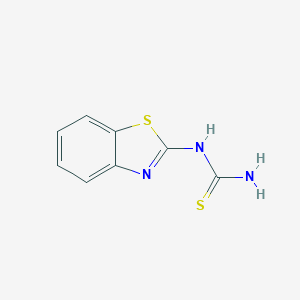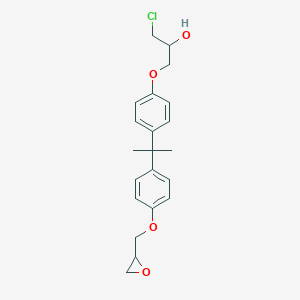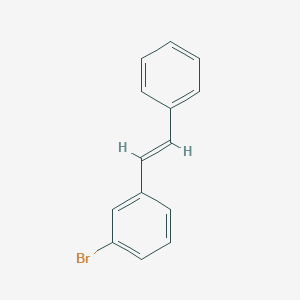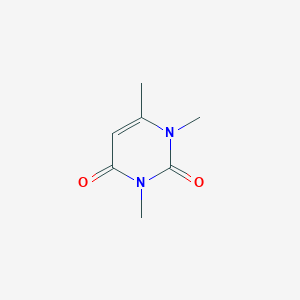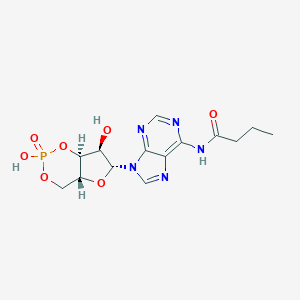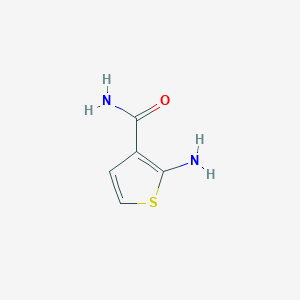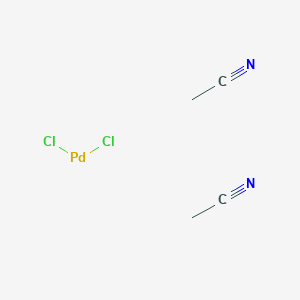
Boro de tantalio
Descripción general
Descripción
Tantalum boride (TaB) is a refractory metal boride that has received significant attention due to its unique properties. It is a hard, high melting point material that has excellent chemical and thermal stability, making it suitable for a wide range of applications. In
Aplicaciones Científicas De Investigación
Formación de nanopartículas
Las nanopartículas de diboro de tantalio se pueden sintetizar mediante la reacción de boro amorfo con tantalio en fundidos iónicos . Este proceso da como resultado partículas de TaB2 casi esféricas con un diámetro promedio de 70 nm. Estas nanopartículas exhiben un alto punto de fusión, dureza, resistencia, resistencia al desgaste y conductividad térmica, lo que las hace ideales para su uso en sectores industriales que requieren materiales con propiedades mecánicas y térmicas superiores .
Cerámicas de ultra alta temperatura (UHTCs)
Como uno de los UHTCs más importantes, TaB2 es ampliamente estudiado para aplicaciones que superan los 2000 °C . Sus usos potenciales incluyen sistemas de propulsión en vehículos espaciales de nueva generación, cámaras de combustión de cohetes y los bordes de ataque de misiles hipersónicos de reentrada. La capacidad del material para soportar ciclos bruscos de calentamiento y enfriamiento lo convierte en un candidato principal para materiales protectores en estos entornos extremos .
Resistencia a la corrosión
La estabilidad química y la resistencia a la corrosión de TaB2, especialmente en medios ácidos, son significativas para aplicaciones en entornos corrosivos . Esta propiedad es beneficiosa para el desarrollo de recubrimientos y materiales que pueden mantener la integridad y el rendimiento cuando se exponen a agentes químicos agresivos.
Conductividad eléctrica
Las propiedades electrónicas de TaB2, como la conductividad eléctrica y las propiedades de la banda d metálica, se pueden entender a través de la densidad de estados (DOS) y los estudios de DOS proyectados . Estas propiedades son cruciales para aplicaciones en dispositivos electrónicos donde se requiere una conductividad confiable y eficiente.
Películas nanoestructuradas
Las películas nanoestructuradas basadas en dithis compound se han explorado por su estructura y propiedades únicas . Estas películas se pueden depositar mediante métodos como el pulverizado catódico por radiofrecuencia, lo que ofrece aplicaciones potenciales en microelectrónica y recubrimientos protectores.
Resistencia a la oxidación mejorada
Agregar tantalio a otros diboruros, como el diboruro de circonio, puede mejorar la resistencia a la oxidación . Esta mejora es vital para los materiales expuestos a altas temperaturas y entornos oxidantes, como los que se encuentran en las aplicaciones aeroespaciales.
Mecanismo De Acción
Target of Action
Tantalum boride, also known as boranylidynetantalum, is primarily used in the manufacturing of thin films for various industries, such as electronics, optics, and coatings . Its primary targets are surfaces that require extreme hardness and resistance to oxidation and acid corrosion .
Mode of Action
Tantalum boride interacts with its targets by forming a hard, corrosion-resistant coating. This is achieved through a process known as sputtering, where tantalum boride is bombarded with energetic particles, causing atoms from the tantalum boride to be ejected and deposited onto the target surface .
Biochemical Pathways
Its synthesis involves mechanochemical solid-phase reactions, which occur when tantalum and boron powder mixtures are ground together . Two mechanisms are observed: the formation of a substitutional solid solution and a supersaturated interstitial solid solution .
Result of Action
The result of tantalum boride’s action is the formation of a hard, corrosion-resistant coating on the target surface. This coating has a Vickers hardness of approximately 30 GPa and is stable to oxidation below 700 °C and to acid corrosion . These properties make tantalum boride coatings highly desirable in various industries.
Action Environment
The action of tantalum boride is influenced by environmental factors such as temperature and pressure. For instance, tantalum boride films can be deposited from a gas mixture in the temperature range of 540–800 °C . Additionally, the mechanochemical reactions involved in the synthesis of tantalum boride are influenced by the conditions under which the tantalum and boron powders are ground together .
Safety and Hazards
Propiedades
IUPAC Name |
boranylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDAIYZKROTZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-07-7 | |
| Record name | Tantalum boride (TaB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum boride (TaB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum boride (TaB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum monoboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common stoichiometries of tantalum boride and what are their crystal structures?
A1: Tantalum boride exists in various stoichiometries, with the most common being tantalum diboride (TaB2), tantalum monoboride (TaB), and Ta3B4. TaB2 adopts a hexagonal structure [, , ], TaB crystallizes in an orthorhombic structure [, ], and Ta3B4 is orthorhombic [].
Q2: How does the synthesis method influence the properties of tantalum boride?
A2: The choice of synthesis method significantly impacts the resulting properties of tantalum boride. For instance, magnetron sputtering can be used to deposit thin films with controlled composition and microstructure by adjusting the bias voltage [, ]. Electrochemical synthesis in molten salts offers another route to produce tantalum boride coatings, with the melt composition influencing the deposit structure [, , ]. Mechanical synthesis, such as high-energy ball milling, has also been explored for the production of tantalum boride powders [].
Q3: What is the role of substrate temperature in the plasma synthesis of tantalum boride?
A3: During microwave plasma chemical vapor deposition (MPCVD) of tantalum boride, higher substrate temperatures promote the formation of TaB2 relative to TaB. This is attributed to the increased diffusion of boron into the tantalum lattice at elevated temperatures, leading to a higher concentration of boron in the formed boride phases [].
Q4: How does the addition of tantalum boride impact the properties of titanium alloys for biomedical applications?
A4: Coating titanium alloys, such as Ti6Al4V (TC4), with nano-sized tantalum boride enhances their biocompatibility and promotes osteogenesis. In vitro studies using rabbit bone marrow stromal cells (BMSCs) demonstrated increased cell proliferation, adhesion, and osteogenic differentiation on tantalum boride coated surfaces compared to uncoated controls [].
Q5: Can tantalum boride be used as a saturable absorber for Q-switched fiber lasers?
A5: Yes, both TaB and TaB2 exhibit potential as saturable absorbers for Q-switched fiber lasers operating at 1080 nm. They have demonstrated the ability to generate short pulses, with durations as low as 345 ns [, ].
Q6: How does tantalum boride contribute to the wear resistance of road transport parts?
A6: Laser deposition of tantalum boride onto the surfaces of automotive parts significantly improves their wear resistance. This enhancement stems from the increased hardness of the alloyed layer and the formation of secondary structures containing molybdenum, tantalum, and boron carbide borides, which reduce friction between surfaces [].
Q7: What is the oxidation behavior of tantalum boride at high temperatures?
A7: Tantalum boride exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer on its surface. This oxide layer acts as a barrier, hindering further oxidation. The oxidation process begins around 873 K and leads to the formation of Ta2O5 [].
Q8: Can tantalum boride be used in heterostructures for optoelectronic applications?
A9: Yes, a heterostructure composed of n-doped silicon carbide (SiC) and a layer of tantalum monoboride (TaB) exhibits promising near-ultraviolet (UV) photodetection properties. The device demonstrated a high responsivity of 2.9 A/W at 405 nm and a fast frequency response of 610 kHz, highlighting its potential for high-power optoelectronic devices operating in harsh conditions [].
Q9: What is the role of oxygen in the electrochemical synthesis of tantalum boride coatings?
A10: Oxygen plays a crucial role in the formation of tantalum boride coatings during electrochemical synthesis. While tantalum and boron-containing species do not directly react in oxygen-free fluoride melts, the presence of oxygen in oxofluoride melts facilitates the formation of complex species, potentially with oxygen bridging tantalum and boron. This difference in melt chemistry significantly influences the structure of the resulting deposit, with oxofluoride melts yielding laminated, X-ray amorphous layers, unlike the multi-phase crystalline deposits obtained from fluoride melts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



